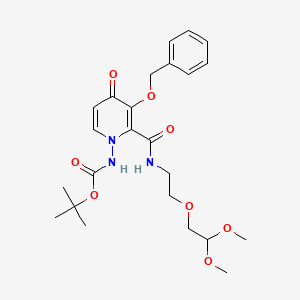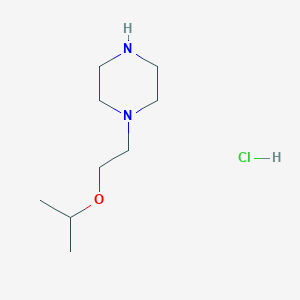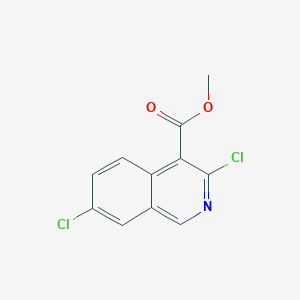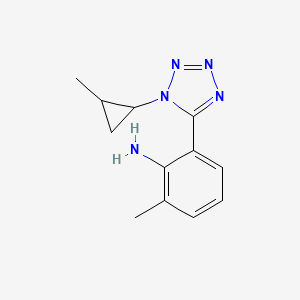![molecular formula C24H18Br2N2O2 B13654582 1,1'-Bis(4-formylphenyl)-[4,4'-bipyridine]-1,1'-diium bromide](/img/structure/B13654582.png)
1,1'-Bis(4-formylphenyl)-[4,4'-bipyridine]-1,1'-diium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-Bis(4-formylphenyl)-[4,4’-bipyridine]-1,1’-diium bromide is a compound with the molecular formula C24H18N2O2+2. It is a member of the bipyridinium family, which is known for its applications in various fields such as materials science, chemistry, and biology.
Vorbereitungsmethoden
The synthesis of 1,1’-Bis(4-formylphenyl)-[4,4’-bipyridine]-1,1’-diium bromide typically involves the reaction of 4,4’-bipyridine with 4-formylbenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yield and purity .
Analyse Chemischer Reaktionen
1,1’-Bis(4-formylphenyl)-[4,4’-bipyridine]-1,1’-diium bromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the formyl groups into alcohols or other functional groups.
Wissenschaftliche Forschungsanwendungen
1,1’-Bis(4-formylphenyl)-[4,4’-bipyridine]-1,1’-diium bromide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of covalent organic frameworks and other complex organic structures.
Biology: The compound’s ability to form stable complexes makes it useful in biological studies, particularly in the development of drug delivery systems.
Medicine: Its potential as a drug delivery agent is being explored due to its ability to form stable and biocompatible complexes.
Wirkmechanismus
The mechanism of action of 1,1’-Bis(4-formylphenyl)-[4,4’-bipyridine]-1,1’-diium bromide involves its ability to form stable complexes with various molecules. This is primarily due to the presence of the bipyridinium core, which can interact with other molecules through π-π interactions and hydrogen bonding. These interactions enable the compound to act as a linker in the formation of covalent organic frameworks and other complex structures .
Vergleich Mit ähnlichen Verbindungen
1,1’-Bis(4-formylphenyl)-[4,4’-bipyridine]-1,1’-diium bromide can be compared with other similar compounds such as:
4,4’-Bipyridine: While 4,4’-bipyridine is a simpler molecule, it lacks the formyl groups that provide additional reactivity and functionality.
1,1’-Bis(4-methoxyphenyl)-[4,4’-bipyridine]-1,1’-diium bromide:
1,1’-Bis(4-hydroxyphenyl)-[4,4’-bipyridine]-1,1’-diium bromide:
Eigenschaften
Molekularformel |
C24H18Br2N2O2 |
|---|---|
Molekulargewicht |
526.2 g/mol |
IUPAC-Name |
4-[4-[1-(4-formylphenyl)pyridin-1-ium-4-yl]pyridin-1-ium-1-yl]benzaldehyde;dibromide |
InChI |
InChI=1S/C24H18N2O2.2BrH/c27-17-19-1-5-23(6-2-19)25-13-9-21(10-14-25)22-11-15-26(16-12-22)24-7-3-20(18-28)4-8-24;;/h1-18H;2*1H/q+2;;/p-2 |
InChI-Schlüssel |
YYSBATKSJWTJIT-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CC(=CC=C1C=O)[N+]2=CC=C(C=C2)C3=CC=[N+](C=C3)C4=CC=C(C=C4)C=O.[Br-].[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Iodo-4-(piperidin-1-yl)-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13654506.png)
![8-Bromo-4-chloro-2-methylpyrido[4,3-d]pyrimidine](/img/structure/B13654511.png)


![tert-butyl (7R,8aS)-7-(1H-tetrazol-5-yl)hexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate](/img/structure/B13654522.png)


![2-Aminospiro[3.3]heptane-2,6-dicarboxylic acid hydrochloride](/img/structure/B13654557.png)


![sodium 1-({[5-(4-nitrophenyl)furan-2-yl]methylidene}amino)-4-oxo-4,5-dihydro-1H-imidazol-2-olate pentahydrate](/img/structure/B13654578.png)


